Scutellarin methyl ester

Overview

Description

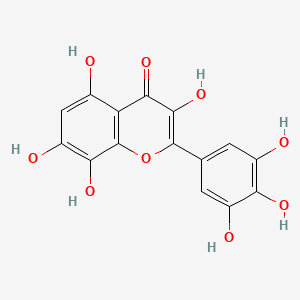

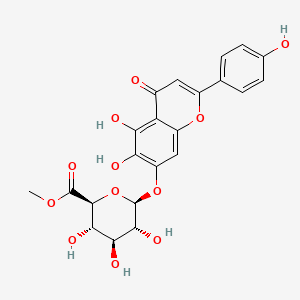

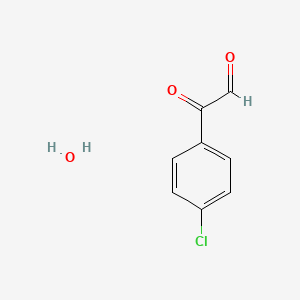

Scutellarin methyl ester is a component of breviscapine . It is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .

Synthesis Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Molecular Structure Analysis

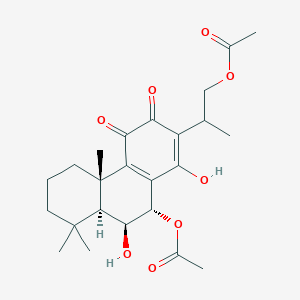

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .Chemical Reactions Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .Physical And Chemical Properties Analysis

Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .Scientific Research Applications

Cardiovascular Therapeutics

Scutellarin methylester has been widely used in the treatment of cardiovascular diseases such as cerebral infarction, angina pectoris, cerebral thrombosis, and coronary heart disease . Its pharmacological activities include improving cardiac function, protecting against myocardial ischemia-reperfusion injury, and enhancing coronary blood flow .

Cancer Treatment

Research has shown that Scutellarin methylester can induce immunogenic cell death (ICD) in hepatocellular carcinoma (HCC), suggesting its potential in HCC immunotherapy . Additionally, it has been found to reduce the expression of BIRC5, reversing apoptosis inhibition in glioma cells and exerting anti-glioma effects .

Neuroprotection

Scutellarin methylester is used to treat brain ischemia and has been studied for its neuroprotective effects. Although its exact mechanism of action is not fully understood, it is believed to involve multiple pathways including anti-inflammatory and antioxidant activities .

Traditional Chinese Medicine

In traditional Chinese medicine, Scutellarin-rich extracts are used for remedies against cardiovascular and neurodegenerative diseases, and diabetes . This is attributed to Scutellarin’s wide range of activities such as anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .

Mechanism of Action

Scutellarin methylester, also known as Scutellarin methyl ester, is a flavonoid compound with a wide range of pharmacological activities. It is widely used in the treatment of various diseases, including cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and more .

Target of Action

Scutellarin methylester primarily targets the AMPK-α-mediated insulin signaling pathway . It also interacts with the JAK2/STAT3 signaling pathway . These pathways play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

Scutellarin methylester interacts with its targets by activating the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 . It also activates the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Scutellarin methylester affects several biochemical pathways. It upregulates the CXCR4 signaling pathway via the modulation of NF-κB/p65 . It also influences the JAK2/STAT3 signaling pathway . These pathways have downstream effects on various biological processes, including inflammation, apoptosis, and oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of Scutellarin methylester has been well characterized. After a single oral dose, the plasma concentrations of Scutellarin and its aglycone, scutellarein, were found to be significantly higher in female rats than in male ones . The compound’s ADME properties impact its bioavailability, with analyses revealing Scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively .

Result of Action

Scutellarin methylester has been shown to have various molecular and cellular effects. It can inhibit the growth of glioma, as well as the proliferation and migration of glioma cells . It also promotes the polarization of M2 microglia and their expression of neurotrophic factors .

Action Environment

The action of Scutellarin methylester can be influenced by environmental factors. Acidic conditions, for instance, contribute to the stabilization of Scutellarin in solution . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of its environment.

Future Directions

properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutellarin methylester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)